LP-935509

Overview

Description

LP-935509 is a potent, orally bioavailable, and brain-penetrant inhibitor targeting adapter protein-2-associated kinase 1 (AAK1), a regulator of clathrin-mediated endocytosis (CME) and neuropathic pain pathways. It exhibits competitive ATP-binding inhibition with a Ki of 0.9 nM and an IC50 of 3.3 nM against AAK1, while also moderately inhibiting BMP2-inducible kinase (BIKE, IC50 = 14 nM) and cyclin G-associated kinase (GAK, IC50 = 320 nM) . This compound demonstrates high selectivity over off-target receptors (e.g., μ/κ-opioid, GABAA, and adrenergic receptors) at concentrations >30 µM .

Preparation Methods

Synthetic Routes and Reaction Conditions

LP-935509 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:

- Formation of the core structure through a condensation reaction.

- Functionalization of the core structure by introducing various substituents.

- Purification and isolation of the final product.

The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. The use of automated reactors and advanced analytical techniques is common in industrial production to achieve high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

LP-935509 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Scientific Research Applications

Neuropathic Pain Management

One of the primary applications of LP-935509 is in the management of neuropathic pain. Studies have shown that this inhibitor effectively reduces pain responses in mice subjected to formalin tests, a common method for assessing nociceptive behavior. In particular, this compound has been noted to reverse established pain behaviors following spinal nerve ligation (SNL) procedures, which simulate chronic pain conditions in humans .

Key Findings:

- Reduced Pain Response: In phase II formalin tests, this compound caused a significant decrease in paw flinches, indicating reduced pain sensitivity .

- Dose-Dependent Effects: The efficacy of this compound was found to be dose-dependent, with higher doses resulting in greater reductions in pain behavior .

Antiviral Properties

Emerging evidence suggests that this compound may also possess antiviral properties. Recent studies have explored its effectiveness against various viral infections, including dengue virus (DENV) and hepatitis C virus (HCV). The compound's ability to inhibit AAK1 is believed to play a role in modulating viral replication and cellular responses to infection .

Antiviral Efficacy:

- Inhibition of Viral Replication: this compound demonstrated activity against DENV with effective concentrations observed in the low micromolar range .

- Potential for Optimization: Structural modifications of this compound and related compounds have led to derivatives with improved antiviral activity, suggesting avenues for further drug development .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that the compound has a 50% oral bioavailability and a plasma half-life of approximately 4 hours. Notably, brain concentrations of this compound exceed those found in plasma, which may enhance its efficacy in treating central nervous system-related conditions such as chronic pain .

| Pharmacokinetic Parameter | Value |

|---|---|

| Oral Bioavailability | 50% |

| Plasma Half-Life | 4 hours |

| Brain-to-Plasma Ratio | >2 |

Efficacy in Animal Models

Research involving various animal models has provided insights into the efficacy of this compound:

- Spinal Nerve Ligation Model:

- Chronic Constriction Injury Model:

- Diabetic Peripheral Neuropathy Model:

Mechanism of Action

LP-935509 exerts its effects by inhibiting adapter protein-2 associated kinase 1 (AAK1). This kinase plays a crucial role in clathrin-mediated endocytosis and receptor trafficking. By inhibiting AAK1, this compound disrupts these processes, leading to reduced pain signaling and modulation of other cellular pathways. The compound also inhibits other kinases such as BIKE and cyclin G-associated kinase, contributing to its broad biological effects .

Comparison with Similar Compounds

LP-935509 vs. Gabapentin

Key Advantage : this compound’s targeted kinase inhibition provides superior potency and mechanistic specificity compared to gabapentin’s broad calcium channel modulation .

This compound vs. BMS-986176/LX9211

This compound vs. INHIB2 (CAS 1093222-27-5)

Key Advantage : this compound’s well-characterized selectivity supports its use in mechanistic studies of CME without confounding off-target effects .

Neuropathic Pain Models

- CCI Model : this compound (30 mg/kg) reversed thermal hyperalgesia and mechanical allodynia .

- Formalin Test : Reduced Phase II pain responses at 10–60 mg/kg, outperforming gabapentin .

- Diabetic Neuropathy: Normalized pain thresholds in streptozotocin-treated rats .

Cellular and Molecular Effects

- AP2M1 Phosphorylation : Reduced μ2 phosphorylation (IC50 = 2.8 nM in cells), impairing CCP maturation .

- Clathrin Dynamics : Reversed OGT silencing-induced CCP enlargement, confirming AAK1’s role in endocytic regulation .

Data Tables

Table 1. Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) | Selectivity vs. Off-Targets |

|---|---|---|

| AAK1 | 3.3 ± 0.7 | >10,000-fold |

| BIKE | 14 | Moderate selectivity |

| GAK | 320 ± 40 | Limited |

Table 2. Preclinical Efficacy in Pain Models

| Model | Dose (mg/kg) | Outcome | Reference |

|---|---|---|---|

| SNL (Mouse) | 30 | Full reversal of pain behavior | |

| CCI (Rat) | 10–30 | Dose-dependent pain reduction | |

| Formalin Test (Mouse) | 60 | 70% reduction in paw lifts |

Biological Activity

LP-935509 is a potent small-molecule inhibitor specifically targeting Adapter-Associated Kinase 1 (AAK1), which has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain. This compound belongs to a novel class of drugs designed to modulate pain pathways by inhibiting key kinases involved in receptor-mediated endocytosis.

The primary mechanism by which this compound exerts its effects is through the inhibition of AAK1, an enzyme that plays a crucial role in clathrin-mediated endocytosis. AAK1 phosphorylates adaptor protein 2 (AP2), facilitating the internalization of various receptors, including those involved in pain signaling. By inhibiting AAK1, this compound reduces the endocytosis of these receptors, thereby diminishing pain signal transmission .

Key Biological Targets

- AAK1 : Inhibition leads to reduced endocytosis of pain-related receptors, impacting pain signaling pathways.

- BIKE : this compound also inhibits BMP-2-inducible protein kinase (BIKE), which is involved in osteoclast differentiation, indicating a broader biological activity beyond pain modulation .

- GAK : Cyclin G-associated kinase (GAK) is another target, further contributing to its complex pharmacological profile .

Pharmacological Profile

This compound has demonstrated efficacy in various preclinical models of neuropathic pain. In studies involving mice and rats, the compound significantly reduced pain responses in models such as the formalin test and spinal nerve ligation (SNL) model:

Case Studies and Research Findings

A series of studies have elucidated the biological activity and therapeutic potential of this compound:

- Efficacy in Pain Models : In a study by Ye et al. (2016), this compound was shown to effectively reduce persistent pain behaviors in mice subjected to formalin injections and spinal nerve ligation, highlighting its potential as a treatment for chronic pain conditions .

- Mechanistic Insights : Research indicated that AAK1 knockout mice exhibited decreased responses to persistent pain, supporting the hypothesis that AAK1 inhibition could be beneficial for neuropathic pain management. The use of this compound in these models confirmed its role as a selective AAK1 inhibitor with significant analgesic properties .

- Side Effect Profile : While this compound shows promise, its broad activity on multiple kinase targets raises concerns regarding potential side effects. The compound's selectivity for AAK1 over other kinases like BIKE and GAK was evaluated, revealing that while it is a potent inhibitor, caution is warranted regarding its off-target effects .

Q & A

Basic Research Questions

Q. What are the primary molecular targets and selectivity profile of LP-935509, and how should researchers validate these in vitro?

this compound is a selective ATP-competitive inhibitor of AAK1 (IC50 = 3.3 nM; Ki = 0.9 nM) with secondary activity against BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM) . To validate target engagement, use kinase activity assays under standardized ATP concentrations (e.g., 10 μM ATP) and include counter-screens against off-target kinases (e.g., PDE4, μ-opioid receptors) to confirm selectivity . Dose-response curves for μ2 phosphorylation inhibition (IC50 = 2.8–3.3 nM) in SH-SY5Y cells can further corroborate AAK1 specificity .

Q. Which in vivo models are most appropriate for evaluating this compound’s efficacy in neuropathic pain?

Key models include:

- Spinal Nerve Ligation (SNL) : Assess mechanical allodynia reversal using von Frey filaments; this compound (30–60 mg/kg oral) fully reverses established pain .

- Chronic Constriction Injury (CCI) : Evaluate thermal hyperalgesia (Hargreaves test) and mechanical allodynia; this compound (0.3–30 mg/kg oral) shows dose-dependent efficacy .

- Formalin Test : Measure phase II pain behavior reduction (10–30 mg/kg oral) to confirm antinociceptive activity .

Q. What pharmacokinetic parameters should guide dosing in rodent studies?

- Bioavailability : 100% oral bioavailability in mice, 50% in rats .

- Half-life : Plasma t1/2 = 3.6 hours (mice), 4.0 hours (rats) .

- Brain Penetration : Brain/plasma ratio = 2.3 in rats, ensuring CNS exposure .

- Dosing Regimen : For chronic studies, administer twice daily (e.g., 3–30 mg/kg) for 5 days to avoid tolerance .

Advanced Research Questions

Q. How should researchers address discrepancies in reported IC50 values for this compound against BIKE (14 nM vs. 514 nM)?

The conflicting BIKE IC50 values (14 nM vs. 514 nM ) likely arise from assay variability (e.g., ATP concentration, kinase construct). To resolve:

- Replicate assays using recombinant BIKE under uniform ATP levels (e.g., 10 μM).

- Include positive controls (e.g., BIKE-specific inhibitors) and orthogonal methods (e.g., cellular phosphorylation assays) .

Q. What experimental designs can differentiate spinal vs. peripheral mechanisms of this compound’s antinociceptive effects?

- Spinal Cord Transection : In CCI rats, this compound retains efficacy after T8–T9 transection, indicating spinal/local action .

- Microiontophoresis : Direct spinal application of AAK1 inhibitors (e.g., BMT-124110) reduces windup activity, confirming spinal target engagement .

- Peripheral vs. Central PK Analysis : Compare plasma/brain drug levels (e.g., brain concentrations > plasma ) with behavioral outcomes .

Q. Why does this compound show efficacy in chronic pain models but not acute pain, and what mechanistic insights does this provide?

this compound reverses neuropathic pain in SNL/CCI models but lacks efficacy in acute thermal pain (e.g., tail-flick test) . This suggests AAK1 inhibition modulates maladaptive synaptic plasticity in chronic pain pathways, not acute nociception. Validate via electrophysiology: this compound suppresses CCI-induced spontaneous neural activity (3 mg/kg IV) .

Q. How does this compound’s PDE4 inhibition (IC50 > 30 μM) impact interpretation of its antinociceptive effects?

While this compound’s primary target is AAK1, off-target PDE4 inhibition at high doses (>10 μM) may confound results. To isolate AAK1 effects:

- Use lower doses (≤30 mg/kg oral) where brain concentrations remain <1 μM .

- Compare this compound to selective PDE4 inhibitors in parallel assays .

Q. What strategies are recommended for exploring this compound’s potential in SARS-CoV-2 research?

AAK1 facilitates viral entry via clathrin-mediated endocytosis. To test this compound:

- Use in vitro SARS-CoV-2 pseudovirus assays; this compound inhibits S-RBD internalization at IC50 ~2.8–3.3 nM .

- Combine with TMPRSS2 inhibitors (e.g., camostat) to assess additive effects on viral entry .

Methodological Notes

- Dosing Solutions : Prepare stock in DMSO (50 mg/mL; avoid long-term storage) and dilute in saline for in vivo studies .

- Data Contradictions : Cross-validate findings using multiple models (e.g., SNL + CCI) and endpoints (behavioral + electrophysiological) .

- Kinase Profiling : Utilize broad-panel kinase screens (e.g., Ambit KinomeScan) to identify off-target effects .

Properties

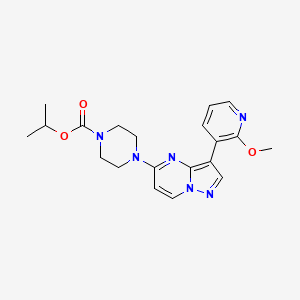

IUPAC Name |

propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOYSJIWTIHOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.